N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

Catalog No.
S13890161
CAS No.
M.F
C22H22N2OS
M. Wt
362.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

Product Name

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

IUPAC Name

N-(3,3-diphenylpropyl)-2-methylsulfanylpyridine-3-carboxamide

Molecular Formula

C22H22N2OS

Molecular Weight

362.5 g/mol

InChI

InChI=1S/C22H22N2OS/c1-26-22-20(13-8-15-24-22)21(25)23-16-14-19(17-9-4-2-5-10-17)18-11-6-3-7-12-18/h2-13,15,19H,14,16H2,1H3,(H,23,25)

InChI Key

RDOOMAILMBVSPD-UHFFFAOYSA-N

Canonical SMILES

CSC1=C(C=CC=N1)C(=O)NCCC(C2=CC=CC=C2)C3=CC=CC=C3

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide is a chemical compound that belongs to the class of nicotinamide derivatives. It features a nicotinamide moiety, which is an amide of nicotinic acid, combined with a 3,3-diphenylpropyl group and a methylthio substituent. This structure imparts unique properties to the compound, making it of interest in various fields, including medicinal chemistry and pharmacology.

Typical of its functional groups:

  • Electrophilic Substitution: The aromatic rings in the diphenylpropyl group can participate in electrophilic aromatic substitution reactions.
  • Nucleophilic Substitution: The methylthio group can act as a nucleophile in reactions with electrophiles.
  • Hydrolysis: Under acidic or basic conditions, the amide bond may hydrolyze to yield nicotinic acid and 3,3-diphenylpropylamine.

These reactions can be utilized in synthetic pathways to modify the compound for various applications.

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide exhibits biological activities that are primarily linked to its interaction with nicotinamide pathways. Research indicates that compounds derived from nicotinamide can influence:

  • Nicotinamide Adenine Dinucleotide (NAD+) Metabolism: It may enhance NAD+ levels, which are crucial for cellular energy metabolism and redox reactions .
  • Antioxidant Properties: Similar compounds have been shown to possess antioxidant effects, potentially protecting cells from oxidative stress.
  • Neuroprotective Effects: Some studies suggest that derivatives of nicotinamide can provide neuroprotection in models of neurodegenerative diseases.

The synthesis of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide can be achieved through various methods:

  • Starting Materials: The synthesis typically begins with 2-(methylthio)nicotinic acid or its derivatives.
  • Formation of Amide Bond: The carboxylic acid group is converted into an amide by reacting with 3,3-diphenylpropylamine under appropriate coupling conditions (e.g., using coupling agents like EDC or DCC).
  • Purification: The product is purified through recrystallization or chromatography to obtain the desired compound in high purity.

N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide has potential applications in:

  • Pharmaceutical Development: As a candidate for drugs targeting metabolic disorders or neurodegenerative diseases due to its potential effects on NAD+ metabolism.
  • Research: Used as a biochemical probe to study nicotinamide pathways and their implications in health and disease.

Interaction studies involving N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide focus on its ability to modulate enzymatic activities related to NAD+ metabolism. For instance:

  • Indoleamine 2,3-Dioxygenase Inhibition: Similar compounds have been shown to inhibit this enzyme, which is involved in tryptophan catabolism and immune regulation .
  • Synergistic Effects with Other Drugs: Investigations into combining this compound with established therapies may reveal enhanced therapeutic effects against specific diseases.

Several compounds share structural similarities with N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide. Here are some notable examples:

Compound NameStructure FeaturesUnique Properties
NicotinamideBasic nicotinic structureEssential for NAD+ synthesis
N-Methyl-NicotinamideMethylated form of nicotinamideEnhanced bioavailability and metabolic effects
3,4-Dimethoxy-Nicotinic AcidMethoxy groups on the aromatic ringPotential anti-inflammatory properties
N-(2-Pyridyl)-N'-phenylureaUrea derivative with pyridineAntitumor activity

Uniqueness of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide

The uniqueness of N-(3,3-Diphenylpropyl)-2-(methylthio)nicotinamide lies in its specific combination of a diphenylpropyl moiety and a methylthio group attached to the nicotinamide structure. This configuration may enhance its lipophilicity and biological activity compared to other similar compounds, potentially leading to improved pharmacokinetic properties and therapeutic efficacy.

Friedel-Crafts alkylation is critical for constructing the 3,3-diphenylpropyl backbone. The reaction typically involves benzyl chloride derivatives and aromatic substrates in the presence of acid catalysts. Recent advancements have shifted toward solid acid catalysts like sulphated zirconia, which offer enhanced recyclability and reduced environmental impact compared to traditional Lewis acids such as aluminium chloride.

Key parameters influencing alkylation efficiency include catalyst loading, temperature, and solvent polarity. For instance, sulphated zirconia achieves >90% conversion of diphenyl oxide to benzyl-diphenyl oxide at 90°C in nitrobenzene. However, environmental concerns associated with nitrobenzene have spurred interest in alternative solvents like 1,2-dichloroethane, which maintains high reactivity while simplifying post-reaction purification.

Mechanistic Insights

The reaction follows a Langmuir-Hinshelwood-Hougen-Watson (LHHW) mechanism, where weak adsorption of reactants on the catalyst surface precedes rate-determining C–C bond formation. This mechanism favors selective mono-alkylation, minimizing polyalkylated byproducts.

Table 1: Comparison of Catalysts in Friedel-Crafts Alkylation

CatalystTemperature (°C)SolventConversion (%)Selectivity (%)
Sulphated zirconia90Nitrobenzene9288
Aluminium chloride251,2-Dichloroethane8578
Alumina100Toluene7682

Alumina-based systems, while less active, enable hydrolysis of intermediates to hydroxy-substituted diarylmethanes, which can be further functionalized.

Catalytic Hydrogenation Approaches for Amine Group Formation

The reduction of nitriles to primary amines is pivotal for introducing the 3,3-diphenylpropylamine moiety. Catalytic hydrogenation using Raney nickel or palladium-on-carbon (Pd/C) under hydrogen pressure (10–50 bar) is widely employed.

Reaction Optimization

  • Temperature: Lower temperatures (60–80°C) favor primary amine formation, while higher temperatures (>100°C) promote secondary and tertiary amines via imine intermediates.
  • Solvent: Polar aprotic solvents like tetrahydrofuran (THF) enhance hydrogen solubility, achieving 76% conversion of 3-phenylpropionitrile to 3-phenylpropylamine at 80°C.

Table 2: Hydrogenation Conditions and Outcomes

CatalystPressure (bar)Temperature (°C)SolventConversion (%)Selectivity (%)
Raney Ni3080THF7668
Pd/C2060Ethanol8274
PtO₂40100DMF8956

Selectivity challenges arise from competing pathways, such as the formation of tris(3-phenylpropyl)amine (TPPA) via successive additions of propylamine intermediates.

Thioether Functionalization Techniques in Nicotinamide Derivatives

The introduction of the methylthio group at the 2-position of nicotinamide requires nucleophilic displacement of a halide or hydroxyl group. Sodium methanethiolate (CH₃SNa) is a preferred reagent due to its strong nucleophilicity and compatibility with polar solvents.

Synthetic Protocol

  • Substrate Activation: 2-Chloronicotinamide is treated with sodium methanethiolate in dimethylformamide (DMF) at 50°C.
  • Reaction Monitoring: The reaction typically completes within 4–6 hours, yielding 2-(methylthio)nicotinamide with >85% purity.

Table 3: Thioether Formation Under Varied Conditions

SubstrateReagentSolventTemperature (°C)Yield (%)
2-ChloronicotinamideCH₃SNaDMF5087
2-Hydroxynicotinamide(CH₃S)₂THF7063
2-BromonicotinamideCH₃SNaAcetone4078

Side reactions, such as oxidation to disulfides, are mitigated by inert atmosphere handling.

Solvent System Optimization for Large-Scale Production

Scalability demands solvents that balance reactivity, safety, and cost. 1,2-Dichloroethane and toluene are prominent in Friedel-Crafts and hydrogenation steps due to their high boiling points (83°C and 110°C, respectively) and compatibility with acid catalysts.

Key Considerations

  • Recyclability: Chlorobenzene is recovered at >90% efficiency via fractional distillation after Friedel-Crafts reactions.
  • Green Alternatives: Cyclopentyl methyl ether (CPME) shows promise for reducing toxicity without compromising reaction rates.

Table 4: Solvent Performance in Large-Scale Synthesis

SolventBoiling Point (°C)Recovery Efficiency (%)Reaction Rate (k, h⁻¹)
1,2-Dichloroethane83850.45
Toluene110920.38
CPME106880.41

Mixing solvents, such as toluene/THF (3:1), enhance hydrogenation rates by improving reagent solubility.

XLogP3

4.7

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

1

Exact Mass

362.14528450 g/mol

Monoisotopic Mass

362.14528450 g/mol

Heavy Atom Count

26

Dates

Last modified: 08-10-2024

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